(5E)-5-[[2-[3-(4-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-5-[[2-[3-(4-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a thiazolidinone core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the phenoxypropoxy group: This step involves the reaction of the thiazolidinone intermediate with a phenoxypropyl halide under basic conditions.
Final assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It
Properties
IUPAC Name |
(5E)-5-[[2-[3-(4-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S2/c1-5-17(2)18-10-12-20(13-11-18)29-14-7-15-30-23-19(8-6-9-21(23)28-4)16-22-24(27)26(3)25(31)32-22/h6,8-13,16-17H,5,7,14-15H2,1-4H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJMGYORRGXBHA-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)N(C(=S)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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